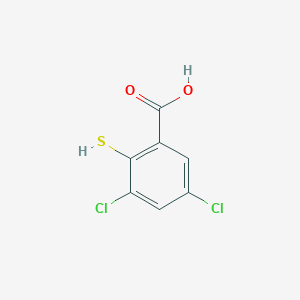![molecular formula C15H10ClNO2 B14630228 2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one CAS No. 55894-82-1](/img/structure/B14630228.png)
2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to a benzoxazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminophenol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one
- 2-[(2-Chlorophenyl)methylidene]propanedinitrile
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one stands out due to its specific structural features and the presence of the benzoxazinone core, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
55894-82-1 |
|---|---|
Molekularformel |
C15H10ClNO2 |
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylidene]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-2-1-5-10(11)9-14-15(18)17-12-7-3-4-8-13(12)19-14/h1-9H,(H,17,18) |
InChI-Schlüssel |
FCKDHVDLDGVKQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


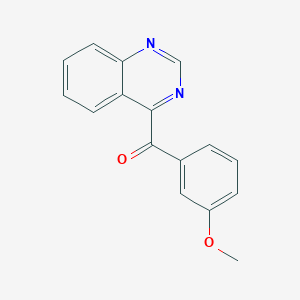

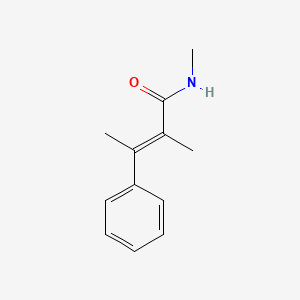
![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)

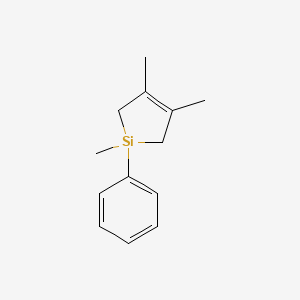
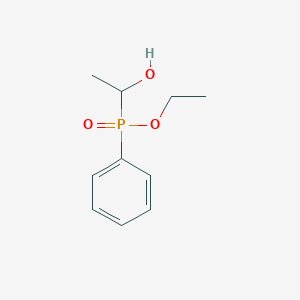
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
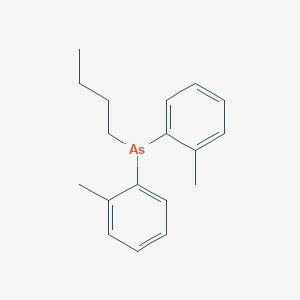

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
